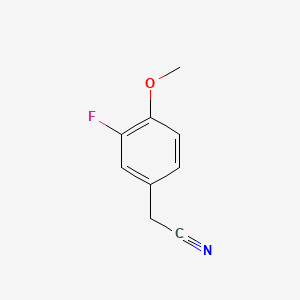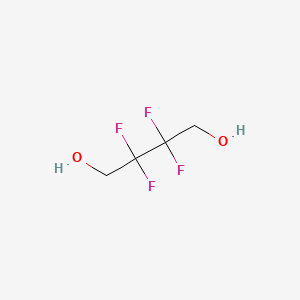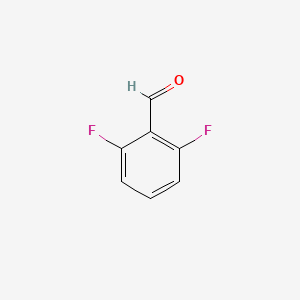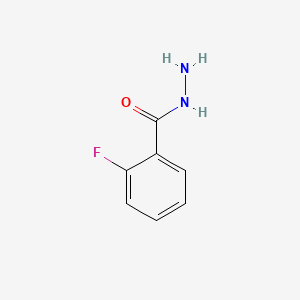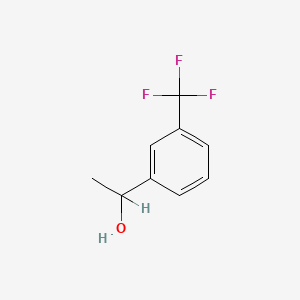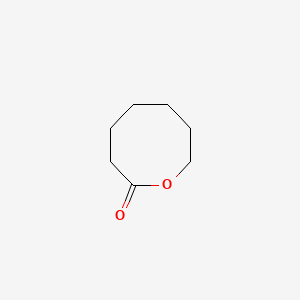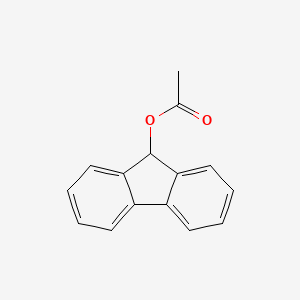
9-Fluorenyl acetate
Descripción general
Descripción
9-Fluorenyl acetate is a chemical compound derived from fluorene, which is a polycyclic aromatic hydrocarbon. The acetate group attached to the fluorenyl moiety modifies its chemical and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of 9-fluorenyl acetate and its derivatives has been explored through different chemical reactions. For instance, the acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride has been shown to be an effective route for preparing mono- and diacetyl-9H-fluorenes . Additionally, the reaction of 9-fluorenyllithium with acetyl chloride has been reported to yield sp-9-acetylfluorene as the initial product . By-products such as 1,1-di(9-fluorenyl)ethyl acetate have also been identified, which arise from the acetylation of the oxyanion of a related alcohol intermediate .
Molecular Structure Analysis
The molecular structure of 9-fluorenyl acetate derivatives has been characterized using various spectroscopic methods. X-ray crystallography has provided insights into the conformation and bonding parameters of these compounds. For example, 1,1-di(9-fluorenyl)ethyl acetate exhibits two almost identical structures with slight differences in conformation and bonding parameters . The structure of sp-9-acetylfluorene has been described to show the acetyl group being perpendicular to the planar fluorene ring .
Chemical Reactions Analysis
9-Fluorenyl acetate and its derivatives undergo various chemical reactions. The acetolysis of optically active 2,4,7-trinitro-9-fluorenyl derivatives has been studied, revealing that the presence of aromatic hydrocarbons can accelerate the reaction and influence the degree of racemization of the product . Additionally, the photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has been investigated, suggesting a mechanism involving electron transfer followed by proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-fluorenyl acetate derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as halogens or methoxy groups can slightly affect the electronic properties of the fluorenylidene part . The optical properties of 9-ethynyl-9-fluorenol derivatives have been studied, with some showing luminescence and high quantum yields, indicating potential use as optoelectronic materials . The functionalization of 9-(dicyanomethylene)fluorene derivatives with substituted acetylenes has also been explored, leading to novel compounds with potential applications .
Aplicaciones Científicas De Investigación
1. Organic Electronics and Information Displays
- Summary of the Application : 9-Fluorenyl acetate is used in the development of thermally activated delay fluorescent (TADF) emitters for organic light-emitting diodes (OLEDs). The 9-phenyl-9-fluorenyl units outperform the tert-butyl groups in improving the thermal and electrochemical stability .
- Methods of Application : The effects of tert-butyl and 9-phenyl-9-fluorenyl substituents on the physicochemical properties and electroluminescence (EL) performance are systematically studied for aromatic-imide-based TADF molecules .
- Results or Outcomes : Sky blue OLEDs based on 4-DPFCzAIAd containing 9-phenyl-9-fluorenyl substituents exhibit excellent comprehensive EL performance with a maximum external quantum efficiency of 28.2% and a long LT50 (time to 50% of initial luminance) of 178 h at an initial luminance of 500 cd m −2 .
2. Chemical Peptide Synthesis
- Summary of the Application : The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is derived from 9-Fluorenyl acetate, is used in chemical peptide synthesis .
- Methods of Application : The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis .
- Results or Outcomes : The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
3. Pharmaceutical Research
- Summary of the Application : 9-Fluorenyl acetate is used in the development of a novel Spectrofluorimetric method for the oral anticoagulant Edoxaban .
- Methods of Application : The method involves derivatization with 9-fluorenyl methyl chloroformate .
- Results or Outcomes : The method has been validated and assessed for its greenness using Eco-Scale and ComplexGAPI .
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenyl acetate | |
CAS RN |
25017-68-9 | |
| Record name | 9-Fluorenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



